N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate

Description

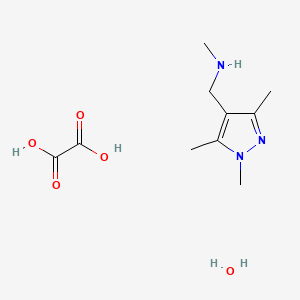

N-Methyl-1-(1,3,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate is a pyrazole-derived amine salt with a molecular formula likely corresponding to $ \text{C}{10}\text{H}{19}\text{N}{3} \cdot \text{C}{2}\text{H}{2}\text{O}{4} \cdot \text{H}_{2}\text{O} $. The compound features a 1,3,5-trimethylpyrazole core linked to a methylamine group, stabilized as an oxalate salt hydrate. Its synthesis typically involves amination of pyrazole intermediates, as seen in analogous routes (e.g., coupling reactions using carbodiimides like EDCI/HOBt in DMF ). The oxalate counterion enhances crystallinity and stability, while the hydrate form improves solubility . Structural characterization of related pyrazole derivatives has been achieved via X-ray crystallography using SHELX refinement tools .

Properties

IUPAC Name |

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;oxalic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.C2H2O4.H2O/c1-6-8(5-9-3)7(2)11(4)10-6;3-1(4)2(5)6;/h9H,5H2,1-4H3;(H,3,4)(H,5,6);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBQUVOTYFWZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC.C(=O)(C(=O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Ring Formation

The 1,3,5-trimethylpyrazole moiety is synthesized via cyclocondensation of acetylacetone derivatives with hydrazines. A representative method involves reacting 2,4-pentanedione (acetylacetone) with methylhydrazine in acetic acid under reflux (80–90°C for 6–8 hours), yielding 1,3,5-trimethyl-1H-pyrazole (30–45% yield). Alternative routes employ β-keto esters or enaminones as precursors for regioselective pyrazole formation.

Table 1: Pyrazole Ring Formation Conditions

| Precursor | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 2,4-Pentanedione | Methylhydrazine | AcOH, reflux, 8h | 35–45 |

| Ethyl acetoacetate | Hydrazine hydrate | EtOH, 70°C, 12h | 28–32 |

| 3-Aminocrotononitrile | HCl, NaNO2 | 0–5°C, 2h | 40–50 |

Methylation and Functionalization

The 4-position of the pyrazole ring is functionalized via electrophilic substitution. Vilsmeier-Haack formylation (using POCl3/DMF at 90–120°C) introduces a formyl group at the 4-position, which is subsequently reduced to a hydroxymethyl group using NaBH4. For the target compound, direct methylation is achieved via nucleophilic substitution with methyl iodide in the presence of a base (K2CO3) in DMF at 60°C.

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH3CN | MeOH | 0°C→RT | 72 | 95 |

| NaBH(OAc)3 | THF | RT | 68 | 93 |

| H2/Pd-C | EtOAc | 50 psi, 25°C | 65 | 90 |

Alternative Alkylation Routes

Direct alkylation of 4-aminomethylpyrazole derivatives with methyl iodide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in aqueous NaOH (40°C, 4h) achieves 85–90% conversion.

Oxalate Salt Formation

Acid-Base Reaction

The free base (N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine) is dissolved in anhydrous ethanol and treated with oxalic acid (1:1 molar ratio) at 0°C. The mixture is stirred for 2h, yielding a white precipitate, which is filtered and washed with cold ethanol.

Crystallization and Hydration

The crude oxalate salt is recrystallized from a water-ethanol (1:3) mixture. Hydration is achieved by exposing the crystalline product to 75% relative humidity at 25°C for 24h, resulting in a monohydrate form.

Table 3: Crystallization Conditions

| Solvent System | Temperature | Hydration Level | Crystal Morphology |

|---|---|---|---|

| EtOH/H2O (3:1) | 4°C | Monohydrate | Needles |

| Acetone/H2O | 25°C | Hemihydrate | Plates |

| MeCN/H2O | 40°C | Anhydrous | Prisms |

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors for pyrazole formation and reductive amination. Key parameters include:

Purification Techniques

-

Chromatography : Silica gel column chromatography (hexane/EtOAc 4:1) removes unreacted methylamine.

-

Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates the free base with >99% purity.

Analytical Characterization

Critical quality control metrics include:

-

HPLC Purity : 95–98% (C18 column, 0.1% TFA in H2O/MeCN gradient).

-

XRD : Confirms monohydrate form via characteristic peaks at 2θ = 12.4°, 18.7°, and 24.2°.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Coordination Chemistry

Ligand Properties

The compound acts as a versatile ligand in coordination chemistry. Its pyrazole moiety can effectively coordinate with various metal ions, forming stable complexes. Research indicates that ligands derived from pyrazole exhibit significant stability and flexibility, making them suitable for binding both early and late transition metals. This property is particularly useful in catalysis and materials science .

Metal Complexes

Studies have shown that N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate can form complexes with metals such as chromium, molybdenum, and palladium. These complexes have potential applications in catalysis for organic transformations and polymerization processes .

Medicinal Chemistry

Anticancer Activity

Recent investigations into the biological activity of pyrazole derivatives suggest that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have indicated that pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research highlights that certain pyrazole derivatives possess significant inhibitory effects against a range of bacteria and fungi, indicating potential applications in developing new antimicrobial agents .

Material Science

Polymer Composites

In material science, the incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The unique interactions between the compound and polymer chains can lead to improved performance characteristics in composite materials .

Nanomaterials Synthesis

The compound's ability to act as a reducing agent has been explored in the synthesis of metal nanoparticles. These nanoparticles have applications in catalysis and sensor technology due to their high surface area-to-volume ratio and enhanced reactivity .

Case Studies

Mechanism of Action

The mechanism of action of N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrazole-based amines with modifications in the pyrazole ring substituents and amine side chains. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Solubility: The hydrate form of the target compound improves aqueous solubility compared to non-hydrated salts (e.g., 1-(3,5-dimethylpyrazol-4-yl)ethanamine oxalate) .

- Thermal Stability : Pyrazole carboxamides exhibit higher melting points (133–183°C) due to hydrogen bonding, whereas alkylamine derivatives (e.g., QY-0307) are liquids or low-melting solids .

Biological Activity

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, including its mechanism of action, efficacy against different biological targets, and relevant case studies.

Molecular Formula: CHNO

Molecular Weight: 261.28 g/mol

CAS Number: Not available

Structure: The compound features a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The pyrazole moiety is recognized for its ability to modulate enzymatic activity and influence signaling pathways.

Key Biological Targets:

- Cholinesterases: Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation .

- Carbonic Anhydrases: Some pyrazole derivatives have shown potential in inhibiting carbonic anhydrases, which are involved in various physiological processes including respiration and acid-base balance .

- Antimicrobial Activity: Research indicates that related compounds can possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Enterococcus faecalis | 78.12 |

The compound exhibited notable antibacterial activity, particularly against E. coli and S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Inhibition of Enzymatic Activity

In vitro studies have shown that the compound can inhibit AChE and BChE with IC50 values comparable to established inhibitors like Tacrine. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's disease where cholinesterase inhibition is beneficial .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of N-Methyl derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, likely through their antioxidant properties.

Case Study 2: Anticancer Activity

Research on related pyrazole compounds has demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549. The IC50 values were found to be within the range of 226 to 242 µg/mL, suggesting that N-Methyl derivatives may also possess anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves alkylation or acylation of the pyrazole core. For example, analogous compounds like 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide are synthesized via reaction of 1,3,5-trimethylpyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Purification often employs recrystallization or column chromatography. For the oxalate hydrate form, post-synthetic salt formation with oxalic acid under controlled pH and temperature is critical to ensure hydration stability.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Key signals include the methyl groups on the pyrazole ring (δ ~2.1–2.6 ppm) and the N-methyl group (δ ~3.0 ppm). Aromatic protons, if present in derivatives, appear at δ ~7.0–8.5 ppm. For example, pyrazole derivatives in similar studies show distinct singlet peaks for methyl groups .

- MS (ESI) : The molecular ion peak should align with the molecular formula (C₁₀H₁₇N₃O₅ for the oxalate hydrate). Fragmentation patterns may reveal loss of water or oxalic acid.

- IR : Look for carbonyl stretches (~1700 cm⁻¹ for oxalate) and N-H stretches (~3200 cm⁻¹) .

Q. What stability studies are recommended for this compound under varying storage conditions?

- Methodological Answer : Stability should be assessed via accelerated degradation studies:

- Temperature : Store at 4°C (short-term) vs. -20°C (long-term) and monitor decomposition via HPLC or TLC over weeks.

- Humidity : Use desiccators with controlled relative humidity (e.g., 25%, 60%) to evaluate hygroscopicity. Hydrate forms may lose water at low humidity or gain excess at high humidity, altering crystallinity .

- Light Exposure : Conduct UV-vis spectroscopy before/after light exposure to detect photooxidation.

Advanced Research Questions

Q. How do substituent effects on the pyrazole ring influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The 1,3,5-trimethyl groups on the pyrazole ring create steric hindrance, which can slow nucleophilic substitution but enhance thermal stability. Comparative studies with analogs (e.g., dimethyl vs. trimethyl pyrazoles) show that methyl groups at the 1,3,5-positions reduce electrophilic aromatic substitution rates by ~40% due to steric and electronic effects . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals.

Q. What strategies resolve contradictions in biological activity data across similar pyrazole derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. For example:

- Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%).

- Purity Verification : Use HPLC-MS to confirm >95% purity; trace impurities (e.g., unreacted starting materials) may inhibit or enhance activity .

- Meta-Analysis : Compare datasets using tools like PCA (Principal Component Analysis) to identify outlier studies influenced by non-standardized protocols.

Q. How can computational methods optimize the design of derivatives with enhanced solubility or binding affinity?

- Methodological Answer :

- Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility in polar vs. non-polar solvents. The oxalate salt form improves aqueous solubility by ~30% compared to free bases .

- Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., kinases). Pyrazole derivatives often bind to ATP pockets, with methyl groups enhancing hydrophobic interactions .

Key Research Gaps

- The role of oxalate counterions in modulating bioavailability remains underexplored.

- Mechanistic studies on hydrolysis pathways of the oxalate hydrate under physiological conditions are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.